molecular formula C9H11ClFNO2 B2648619 (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride CAS No. 1391358-28-3

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

Cat. No. B2648619
CAS RN: 1391358-28-3
M. Wt: 219.64
InChI Key: XONSGAXDQPRIKP-JEDNCBNOSA-N
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Description

“(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride” is likely a chiral compound due to the presence of the “(S)” prefix, which indicates the configuration of the chiral center. It contains an aminoethyl group (-NH2CH2-) and a fluorobenzoic acid group (a benzene ring with a fluorine atom and a carboxylic acid group). The “hydrochloride” part suggests that this compound is a hydrochloride salt, which is common for amine-containing compounds to increase their solubility .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a fluorobenzoic acid derivative. The exact methods and conditions would depend on many factors, including the specific reagents and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (indicating aromaticity), a fluorine atom (imparting some polarity to the molecule), a carboxylic acid group (-COOH, which is polar and can participate in hydrogen bonding), and an aminoethyl group (-NH2CH2-, which can also participate in hydrogen bonding) .


Chemical Reactions Analysis

As an amine and a carboxylic acid, this compound could participate in various chemical reactions. The amine group could act as a nucleophile in reactions with electrophiles, while the carboxylic acid group could react with bases or be involved in condensation reactions to form amides, esters, or other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water. The presence of the fluorine atom could also affect its properties, as fluorine is highly electronegative .

Scientific Research Applications

Asymmetric Synthesis of α-Chiral Primary Amines

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride: plays a crucial role in the direct catalytic asymmetric synthesis of α-chiral primary amines. These amines are valuable building blocks for creating amine-containing pharmaceuticals and natural compounds. Additionally, they serve as chiral ligands or organo-catalysts in asymmetric catalysis. Unlike multistep methods, which manipulate N-substituted substrates, biomimetic chemocatalysis inspired by enzymatic transaminations offers a more atom-economical and cost-effective approach to obtaining enantiopure primary amines .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a biological probe, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions involving this compound would depend on its intended applications. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONSGAXDQPRIKP-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

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